The compound 4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a complex structure that integrates multiple functional groups. This compound is primarily classified as a pharmaceutical agent with potential applications in treating various conditions, particularly those related to metabolic disorders.
This compound's structural characteristics suggest its classification as a sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor, which is a class of drugs used for managing diabetes mellitus. The presence of the benzodioxole moiety indicates its potential for bioactivity, as compounds with such structures often exhibit significant pharmacological properties. The compound's detailed synthesis and characterization can be found in several patents and scientific publications, including US10533032B2 and US20140274701A1, which describe its synthesis and applications in medicinal chemistry.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula for 4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is .
Key structural features include:
The 3D structure can be analyzed using computational chemistry tools or databases like the Protein Data Bank (PDB), which provide insights into molecular interactions and conformational stability.
The chemical reactivity of this compound can be explored through various reactions typical for sulfonamides and heterocycles:
These reactions are essential for modifying the structure to enhance pharmacological properties or reduce toxicity.
As an SGLT2 inhibitor, this compound functions by blocking the sodium-glucose cotransporter in the renal proximal tubules. This inhibition leads to:
The detailed mechanism involves binding to specific sites on the SGLT2 protein, preventing its interaction with glucose molecules.
The physical properties of 4-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
This compound has significant potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4